Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Crystallography Polymorphism Material Science

This thiophene diester is the established industrial precursor for EDOT and PEDOT-based conductive polymers. Its unique 3,4-dihydroxy motif enables the critical O-alkylation step with >97% conversion and >98% selectivity, directly enabling cost-effective manufacturing. Unlike generic thiophene diesters, its ethyl ester profile offers optimized solubility and reactivity for fine-tuning polymer properties in antistatic coatings, capacitors, organic photovoltaics, and electrochromic devices. The controlled polymorphic behavior (white needles vs. dark-yellow chunks) ensures consistent material quality for demanding R&D and scale-up. Choose the definitive building block for high-performance conductive materials.

Molecular Formula C10H12O6S
Molecular Weight 260.27 g/mol
CAS No. 1822-66-8
Cat. No. B105753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
CAS1822-66-8
Synonyms2,5-Dicarbethoxy-3,4-dihydroxythiophene;  2,5-Diethoxycarbonyl-3,4-dihydroxythiophene;  3,4-Dihydroxy-2,5-dicarbethoxythiophene;  3,4-Dihydroxythiophene-2,5-dicarboxylate;  Dicetol;  Diethyl 3,4-dihydroxy-2,5-thiophenedicarboxylate;  Diethyl 3,4-dihydroxyt
Molecular FormulaC10H12O6S
Molecular Weight260.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C(S1)C(=O)OCC)O)O
InChIInChI=1S/C10H12O6S/c1-3-15-9(13)7-5(11)6(12)8(17-7)10(14)16-4-2/h11-12H,3-4H2,1-2H3
InChIKeyYOKOBAHUBJPMGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate (CAS 1822-66-8): A Key Intermediate for Conductive Polymers and Advanced Thiophene Derivatives


Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate (CAS 1822-66-8) is a thiophene-based diester building block with the molecular formula C₁₀H₁₂O₆S and a molecular weight of 260.26 g/mol . Its structure features a central thiophene ring substituted with hydroxyl groups at the 3- and 4-positions and ethyl carboxylate esters at the 2- and 5-positions [1]. This specific substitution pattern makes it a crucial intermediate in the synthesis of 3,4-alkylenedioxythiophene monomers, such as the widely used 3,4-ethylenedioxythiophene (EDOT), which are essential for producing electrochromic and electrically conductive polymers . The compound is a crystalline solid with a reported melting point of 132-135 °C .

Why Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate Cannot Be Simply Substituted with Other Thiophene Diesters


The presence of the 3,4-dihydroxy motif in diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is critical for its primary function as a precursor to 3,4-alkylenedioxythiophenes [1]. This specific substitution pattern allows for the crucial O-alkylation step that forms the ethylenedioxy bridge, a feature not possible with unsubstituted or differently substituted thiophene-2,5-dicarboxylate analogs [2]. While other thiophene diesters, such as dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, share the hydroxyl groups, the ethyl ester of the target compound can offer different solubility and reactivity profiles, which directly impact polymerization efficiency and the properties of the resulting conductive polymers [3]. Therefore, substituting with a generic thiophene diester would fundamentally alter the synthetic pathway and the properties of the final material.

Quantitative Differentiation: How Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate Compares to Analogs


Crystal Structure and Morphology: A Unique Crystalline Phases

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate exhibits a unique crystalline polymorphism, crystallizing as both expected white needles and unexpected dark-yellow chunk-shaped crystals, which are structurally identical but morphologically distinct [1]. This contrasts with simpler thiophene diesters, such as diethyl 2,5-thiophenedicarboxylate, which typically form a single crystalline phase under similar conditions.

Crystallography Polymorphism Material Science Conductive Polymers

Synthetic Efficiency: High Conversion in EDOT Precursor Synthesis

When used as a starting material, the disodium salt of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate undergoes O-alkylation with 1,2-dichloroethane to yield diethyl 3,4-ethylenedioxythiophene-2,5-dicarboxylate (an EDOT precursor) with >97% conversion and >98% selectivity under optimized phase-transfer catalysis conditions [1]. This level of efficiency provides a benchmark against which other synthetic routes or analogs can be measured.

Organic Synthesis Phase-Transfer Catalysis Process Chemistry EDOT

Versatile Dialkylation: Superior Yields with Bulky Alkyl Bromides

In the synthesis of 3,4-cycloalkoxy-2,5-diethoxycarbonyl-thiophenes, the use of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with bulky alkyl dibromides achieves faster reaction rates and better yields when using trialkylamines (specifically tributylamine) as a base–solvent, compared to the standard K₂CO₃–DMF method [1]. This improvement highlights the compound's reactivity under alternative conditions.

Organic Synthesis Alkylation Thiophene Derivatives Process Optimization

Validated Application Scenarios for Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate in R&D and Manufacturing


Efficient and Scalable Synthesis of EDOT and its Derivatives

This compound is the established starting material for the industrial-scale production of 3,4-ethylenedioxythiophene (EDOT), the monomer for PEDOT-based conductive polymers. Its ability to achieve >97% conversion and >98% selectivity in the key O-alkylation step [1] directly supports cost-effective and high-yield manufacturing processes. This makes it the preferred precursor for producing materials used in antistatic coatings, capacitors, and organic electronics.

Development of Novel Substituted Conductive Polymers

As demonstrated in the synthesis of 3,4-cycloalkoxy-2,5-diethoxycarbonyl-thiophenes, this building block is not limited to EDOT synthesis [2]. Its reactivity with bulky alkyl dibromides under optimized conditions enables the creation of a library of novel 3,4-dialkoxythiophene monomers. This versatility is essential for fine-tuning polymer properties such as solubility, conductivity, and electrochemical stability for advanced applications in organic photovoltaics, electrochromic devices, and sensors.

Crystallization and Process Development Studies

The unique polymorphic behavior of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, forming two distinct crystal morphologies (white needles and dark-yellow chunks) with identical internal structure [3], presents a valuable case study for pharmaceutical and fine chemical process development. Understanding and controlling this polymorphism is critical for ensuring consistent material properties and optimizing downstream purification and formulation steps.

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